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molecular formula C8H9IO B1305254 2-(4-Iodophenyl)ethanol CAS No. 52914-23-5

2-(4-Iodophenyl)ethanol

Cat. No. B1305254
M. Wt: 248.06 g/mol
InChI Key: GYUSTTSSRXDFKG-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

0.474 g (2.48 mmol) of copper (I) iodide, 5 g (24.86 mmol 2-(4-bromophenyl)ethanol and 7.45 g (49.73 mmol) of sodium iodide are successively added to a flask under an argon atmosphere. Then 0.438 g (4.97 mmol) of dimethylenediamine and 25 mL dioxane are added and the reaction mixture is refluxed for 14 hours. Then the reaction mixture is combined with 20 mL concentrated ammonia solution at ambient temperature, with 100 mL of water diluted and extracted with dichloromethane. The organic phase is extracted three times with water and dried over sodium sulfate. Yield: 5.4 g (87.5% of theory); C8H9IO (M=248.06); calc.: molecular ion peak (M)+: 248; found: molecular ion peak (M)+: 248; Rf value: 0.6 (silica gel, dichloromethane/ethanol (10:1)).
Quantity
0.438 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
24.86 mmol
Type
reactant
Reaction Step Three
Quantity
7.45 g
Type
reactant
Reaction Step Three
Name
copper (I) iodide
Quantity
0.474 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1.[I-:11].[Na+].NCCN.N>[Cu]I.O.O1CCOCC1>[I:11][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.438 g
Type
reactant
Smiles
NCCN
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
24.86 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCO
Name
Quantity
7.45 g
Type
reactant
Smiles
[I-].[Na+]
Name
copper (I) iodide
Quantity
0.474 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 14 hours
Duration
14 h
ADDITION
Type
ADDITION
Details
diluted
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(C=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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